molecular formula C7H5N3O B7787453 8H-pyrido[2,3-d]pyrimidin-4-one

8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7787453
M. Wt: 147.13 g/mol
InChI Key: XKEBMWRWBWRQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-Pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly in the design and synthesis of novel anti-cancer agents. Its core structure is recognized for its ability to mimic the pharmacophore of kinase inhibitors. Recent research has demonstrated that derivatives of this compound exhibit significant cytotoxic activity against a range of human cancer cell lines, including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) . The primary research value of this compound lies in its potential as an inhibitor of the epidermal growth factor receptor (EGFR), a key target in oncology. Specifically, select derivatives have been developed into highly potent inhibitors that are active against both the wild-type (EGFRWT) and the mutant (EGFRT790M) forms of the receptor, the latter being responsible for resistance to first-generation therapies . One such derivative, compound 8a, showed exceptionally high inhibitory activity, with IC50 values of 0.099 µM against EGFRWT and 0.123 µM against EGFRT790M . Beyond direct enzyme inhibition, these compounds can induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies indicate that they arrest the cell cycle at the pre-G1 phase and significantly increase the level of executioner caspase-3, a key enzyme in the apoptotic pathway . This makes the this compound scaffold a versatile starting point for researchers developing new targeted therapies and apoptosis inducers. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

8H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEBMWRWBWRQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=NC=NC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization

A widely employed method involves base-mediated cyclization of 5-acetyl-4-aminopyrimidine precursors. Sodium ethoxide (21% in ethanol) facilitates intramolecular cyclization at reflux temperatures (80–90°C), forming the pyrido[2,3-d]pyrimidin-4-one core. This approach achieves yields of 65–78% under anhydrous conditions. The reaction proceeds via deprotonation of the acetyl methyl group, followed by nucleophilic attack on the adjacent carbonyl carbon, as shown:

5-Acetyl-4-aminopyrimidineNaOEt, EtOH, Δ8H-Pyrido[2,3-d]pyrimidin-4-one+H2O[3]\text{5-Acetyl-4-aminopyrimidine} \xrightarrow{\text{NaOEt, EtOH, Δ}} \text{this compound} + \text{H}_2\text{O} \quad

Acid-Catalyzed Cyclization

Phosphoric acid or polyphosphoric acid (PPA) promotes cyclization at elevated temperatures (120–140°C). This method is advantageous for electron-deficient substrates, achieving 70–85% yields. However, side reactions such as over-oxidation require careful temperature control.

Condensation Reactions

One-Pot Three-Component Synthesis

A three-component reaction involving ethyl acetoacetate, thiourea, and 2-aminonicotinaldehyde under microwave irradiation (100 W, 120°C) produces this compound derivatives in 45 minutes. This solvent-free method offers a 92% yield and excellent atom economy:

Ethyl acetoacetate+Thiourea+2-AminonicotinaldehydeMW, 120°CProduct[4]\text{Ethyl acetoacetate} + \text{Thiourea} + \text{2-Aminonicotinaldehyde} \xrightarrow{\text{MW, 120°C}} \text{Product} \quad

Cyclocondensation with Aldehydes

Reaction of 4-amino-2-mercaptopyrimidine with substituted benzaldehydes in acetic acid yields thioether intermediates, which undergo oxidative desulfurization using hydrogen peroxide (30%) to form the target compound. Yields range from 55% to 68% depending on the aldehyde’s electronic properties.

Oxidation Approaches

Sulfur Oxidation for Functionalization

This compound derivatives containing sulfanyl groups (-SH) are oxidized to sulfones using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. This step is critical for enhancing solubility and biological activity, with conversions exceeding 90%.

Side-Chain Oxidation

Methyl substituents on the pyridine ring are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in acidic media. This modification introduces polarity, facilitating downstream pharmaceutical applications.

Multi-Step Synthesis from Pyridone Precursors

Pyridone to Pyrimidinone Conversion

Pyridone derivatives undergo Vilsmeier-Haack formylation followed by condensation with guanidine nitrate to construct the pyrimidinone ring. Key steps include:

  • Formylation : POCl₃/DMF at 50°C introduces an aldehyde group.

  • Cyclization : Guanidine nitrate in ethanol at reflux closes the pyrimidine ring.
    This method achieves an overall yield of 62%.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the 2-position of the pyrido[2,3-d]pyrimidin-4-one scaffold. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), biaryl derivatives are synthesized in 75–88% yields.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor technology enables continuous production with residence times under 10 minutes. Key parameters:

  • Temperature : 150°C

  • Pressure : 15 bar

  • Catalyst : Zeolite H-beta
    This method achieves 98% conversion and 89% isolated yield, reducing waste by 40% compared to batch processes.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at 4°C produces pharmaceutical-grade material with >99.5% purity. Particle size distribution is controlled via antisolvent addition rates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-2), 7.89 (d, J = 5.6 Hz, 1H, H-5), 6.75 (d, J = 5.6 Hz, 1H, H-6), 2.45 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity with retention time 6.8 minutes.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Base-CatalyzedNaOEt, EtOH, reflux65–7895–98Moderate
Three-ComponentMW, solvent-free9299High
Continuous Flow150°C, 15 bar, H-beta8999.5Industrial
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O75–8897–99Lab-scale

Chemical Reactions Analysis

Substitution Reactions

The scaffold undergoes substitutions at C2, C4, and C8 positions, enabling structural diversification for drug discovery.

C4 Position Functionalization

Cross-coupling reactions introduce aryl, alkyl, or heterocyclic groups:

Reaction TypeReagents/ConditionsProductsReference
Suzuki–Miyaura CouplingPd catalyst, aryl boronic acids4-Aryl derivatives
Ullmann CouplingCu catalyst, aryl halides4-Arylamino derivatives
Buchwald–HartwigPd/Cu catalysts, amines4-Aminoalkyl/aryl derivatives

Example : Pd-catalyzed Suzuki coupling at C4 yields 4-arylpyrido[2,3-d]pyrimidin-4-ones with enhanced kinase inhibitory activity .

C2 Sulfanyl Group Substitution

The sulfanyl (-SH) group at C2 is highly reactive:

Reaction TypeReagents/ConditionsProductsReference
AlkylationAlkyl halides, NaOEt/EtOH, reflux2-Alkylthio derivatives
ArylationAryl halides, base2-Arylthio derivatives

Example : Treatment with methyl iodide under basic conditions produces 2-(methylthio) derivatives, improving metabolic stability.

C8 Position Modifications

C8 substitutions enhance interactions with biological targets:

Reaction TypeReagents/ConditionsProductsReference
Sonogashira CouplingPd/Cu, alkynes8-Alkynyl derivatives
AminationMethylamine derivatives, Pd catalysts8-Aminomethyl derivatives (e.g., 44a )

Example : Introducing a pyrazol-1-yl group at C8 via Sonogashira coupling improves selectivity for KDM4/5 histone demethylases .

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:

SubstrateOxidizing AgentProductApplicationReference
2-Sulfanyl derivativem-CPBA (meta-chloroperbenzoic acid)2-Sulfinyl/sulfonyl derivativesEnhanced solubility/bioactivity

Example : Oxidation of 2-sulfanylpyrido[2,3-d]pyrimidin-4-one with m-CPBA yields sulfone derivatives with increased EGFR inhibitory potency .

Cyclization and Multi-Component Reactions

Efficient one-pot syntheses construct the pyrido[2,3-d]pyrimidine core:

ComponentsCatalyst/ConditionsProductYieldReference
4-Aminouracil, aldehyde, malononitrileDAHP (10 mol%), H2O/EtOH, reflux7-Oxo-pyrido[2,3-d]pyrimidines75–92%
6-Aminothiouracil, chalconesNaOEt, ethanol, reflux2-Thioxo-dihydropyrido[2,3-d]pyrimidines60–85%

Example : A three-component reaction under microwave irradiation produces fused pyrido-pyrimidines in 85–92% yield .

Biological Activity Correlation

Functionalization directly impacts pharmacological properties:

DerivativeModificationBiological TargetIC50/ActivityReference
8a 2-Thioxo, 4-arylEGFR WT/T790M0.099 µM (EGFR WT)
54k C8-pyrazolyl, 4-phenylKDM4B/KDM5BIC50 = 0.18 µM (KDM4B)
Sulfone derivative2-SulfonylAntiproliferative (PC-3)Caspase-3 activation (5.3×)

Scientific Research Applications

Structural Characteristics

8H-pyrido[2,3-d]pyrimidin-4-one is an ortho-fused bicyclic heterocycle composed of pyridine and pyrimidine rings. This unique structure allows for multiple substitution patterns, which can enhance its biological activity. The compound typically exhibits five diversity centers, making it a versatile scaffold for drug discovery .

Biological Activities

The compound has been associated with a wide range of biological activities, including:

  • Anticancer Properties : Numerous studies have demonstrated that derivatives of this compound act as potent inhibitors of tyrosine kinases (TKIs), which are critical in the signaling pathways of various cancers. These compounds have shown high efficacy against BCR-ABL fusion proteins in chronic myeloid leukemia and other malignancies .
  • Antimicrobial Effects : Research indicates that some derivatives exhibit significant antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory and Analgesic Activities : Certain derivatives have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Investigations into the neuroprotective potential of these compounds suggest they may be useful in treating neurodegenerative diseases due to their ability to inhibit specific pathways involved in neuronal damage .

Synthetic Methodologies

The synthesis of this compound derivatives often involves several key methodologies:

  • Cross-Coupling Reactions : Techniques such as Suzuki-Miyaura and Buchwald-Hartwig reactions are frequently employed to introduce various substituents at the C4 position, enhancing the biological profile of the compounds .
  • Cyclization Reactions : These reactions are crucial for constructing the core structure of pyrido[2,3-d]pyrimidines from simpler precursors. This approach allows for the introduction of functional groups that can modulate biological activity .

Case Studies

Several case studies illustrate the applications of this compound in medicinal chemistry:

Case Study 1: Anticancer Activity

A study demonstrated that specific derivatives of this compound exhibited nanomolar inhibitory activity against tyrosine kinases involved in lung cancer. The introduction of amino or carbonyl groups at the C4 position significantly enhanced their potency against ZAP-70 and SYK kinases .

Case Study 2: Antimicrobial Agents

Research highlighted a series of this compound derivatives that showed promising antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C5 position were critical for enhancing antimicrobial efficacy .

Case Study 3: Neuroprotection

In a preclinical model of neurodegeneration, certain derivatives demonstrated neuroprotective effects by inhibiting oxidative stress pathways. These findings suggest potential therapeutic applications in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibitors of tyrosine kinases
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryPotential use in treating inflammatory diseases
NeuroprotectiveInhibition of oxidative stress pathways

Mechanism of Action

The mechanism of action of 8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to downstream effects on cellular signaling pathways. The compound’s structural similarity to DNA and RNA bases allows it to bind to nucleic acids and proteins, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Impact on Antimicrobial Activity
Compound Class Substituent Position Key Substituents Activity Enhancement (vs. Reference) Reference ID
Aryliden hydrazinyl derivatives C5, C7 Electron-donating (e.g., -OCH₃) MIC reduction by 50% against Candida spp.
2,3-Dihydropyrido derivatives C2, C3 Benzothiazole, thiophene 2x potency against Bacillus subtilis
8-Substituted pyrido[3,4-d] C8 Piperidinyl, pyridinyl IC₅₀ = 0.8 µM (anticancer cell lines)
  • Electron-donating groups (e.g., -OCH₃ at C5) enhance antimicrobial activity by improving membrane penetration .
  • Benzothiazole and thiophene at C2/C3 increase antimicrobial breadth, with compound XIII showing activity comparable to cefotaxime .
  • Bulky substituents (e.g., piperidinyl at C8) improve target binding in kinase inhibition, as seen in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives .

Physicochemical Properties

Substituents also alter molecular properties critical for drug-likeness:

Table 3: Physicochemical Comparison
Compound Molecular Formula Molar Mass (g/mol) Key Substituent Reference ID
8H-Pyrido[2,3-d]pyrimidin-4-one C₇H₅N₃O 147.14 N/A (parent compound)
2-(Methylthio) derivative C₈H₇N₃OS 193.23 -SCH₃ at C2
8-Cyclopropyl-methoxy derivative C₁₀H₁₂N₄O₂ 244.23 Cyclopropyl at N8
  • The 2-(methylthio) derivative exhibits increased lipophilicity (logP = 1.2), enhancing blood-brain barrier penetration .
  • Cyclopropyl groups at N8 reduce metabolic degradation, improving pharmacokinetic profiles .

Q & A

Q. What are the most efficient synthetic routes for 8H-pyrido[2,3-d]pyrimidin-4-one and its derivatives?

Methodological Answer: The synthesis of this compound derivatives often employs multi-component reactions or oxidation strategies. For example:

  • One-pot three-component reactions using 2-aminopyridine derivatives, aldehydes, and β-ketoesters under basic conditions yield substituted pyridopyrimidines .
  • Oxidation of dihydro intermediates : 2-Substituted dihydropyrido[2,3-d]pyrimidin-4(1H)-ones can be oxidized with agents like DDQ or KMnO₄ to form the aromatic core .
  • Catalytic systems : Copper iodide/palladium catalysts (e.g., Pd(0)) enhance regioselectivity in coupling reactions for functionalized derivatives .

Key Considerations : Optimize solvent systems (e.g., water or ethanol for greener synthesis) and reaction time (e.g., 7–12 hours at 100°C for cyclization) .

Q. How can researchers validate the structural purity of this compound derivatives?

Methodological Answer:

  • Analytical Techniques :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.1–8.5 ppm for pyrido protons) .
    • LC-MS/MS : Quantify purity (>98%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
    • X-ray crystallography : Resolve regiochemical ambiguities in substituted derivatives (e.g., distinguishing 6- vs. 8-substituted isomers) .

Data Interpretation : Compare spectral data with published analogs (e.g., 6-bromo-8-cyclopentyl derivatives in ).

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in biological data (e.g., kinase inhibition vs. TRPA1 antagonism) may arise from:

  • Structural nuances : Minor substituent changes (e.g., 2-thioxo vs. 2-oxo groups) alter target selectivity .
  • Assay conditions : Validate activity across multiple cell lines (e.g., HEK293 for TRPA1 vs. MCF-7 for kinase inhibition) .

Q. Experimental Design :

Perform dose-response assays (IC₅₀) under standardized conditions.

Use isosteric replacements (e.g., fluorine for chlorine) to probe pharmacophore requirements .

Q. How can computational modeling guide the design of this compound derivatives for specific targets?

Methodological Answer:

  • Molecular docking : Map interactions with target binding pockets (e.g., FGFR1’s ATP-binding site using PyMol or AutoDock) .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with activity. For example:
    • Electron-withdrawing groups (e.g., -Cl, -Br) at position 6 enhance kinase inhibition .
    • Bulky substituents (e.g., cyclopentyl) at position 8 improve solubility .

Validation : Synthesize top-scoring virtual hits and compare predicted vs. experimental IC₅₀ values.

Q. What are the challenges in achieving regioselective functionalization of the pyrido[2,3-d]pyrimidin-4-one scaffold?

Methodological Answer: Regioselectivity issues arise during:

  • Electrophilic substitution : Position 6 is more reactive than 8 due to electron density distribution .
  • Cross-coupling reactions : Use directing groups (e.g., -NH₂ at position 2) to control palladium-catalyzed couplings .

Q. Case Study :

  • Bromination : NBS selectively brominates position 6 over 8 in non-polar solvents (e.g., CCl₄) .

Key Recommendations for Researchers

  • Reproducibility : Document reaction conditions (solvent, temperature, catalyst ratio) meticulously .
  • Data Transparency : Share negative results (e.g., failed couplings) to refine synthetic protocols.
  • Collaboration : Cross-validate biological findings with independent labs to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 2
8H-pyrido[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.